Tepotinib is a highly selective, potent, and orally bioavailable inhibitor of the mesenchymal-epithelial transition factor (MET) tyrosine kinase. [] It is classified as a type Ib MET inhibitor, meaning it binds to the inactive conformation of the MET kinase. [] In scientific research, tepotinib is a valuable tool for studying the role of MET signaling in various cellular processes, including tumorigenesis, cell proliferation, and metastasis. []
Tepotinib is classified as a selective type Ib MET inhibitor. It was developed to treat advanced or metastatic non-small cell lung cancer with specific genetic alterations, particularly MET exon 14 skipping mutations. The compound is marketed under the brand name Tepmetko and has received approval from the U.S. Food and Drug Administration for its therapeutic use in adult patients with this condition .
The synthesis of tepotinib involves multiple steps, primarily utilizing cross-coupling reactions such as Suzuki coupling. The process begins with the preparation of key intermediates through reactions involving various boronic acids and halides. For example, one synthetic route includes the reaction of (3-(hydroxymethyl)phenyl)boronic acid with 2-chloro-5-fluoropyrimidine, catalyzed by palladium complexes, yielding significant intermediates with yields around 68% .
Key steps in the synthesis include:
Tepotinib's molecular structure can be described by its chemical formula , which reflects a complex arrangement involving multiple functional groups including a pyrazinone moiety. The compound exhibits a U-shaped conformation when bound to its target MET receptor, facilitating interactions with critical residues such as Y1230 and D1222 in the hinge region of the kinase domain .
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or computational modeling to understand its binding dynamics further.
Tepotinib undergoes various chemical reactions pertinent to its synthesis and degradation:
Tepotinib functions as an ATP-competitive inhibitor of the MET receptor tyrosine kinase. It binds selectively to the active site of MET, inhibiting its phosphorylation and subsequent downstream signaling pathways involved in tumorigenesis. The inhibition leads to reduced cell proliferation and survival in cancer cells harboring MET alterations .
In vitro studies have demonstrated that tepotinib effectively inhibits MET phosphorylation in various cancer cell lines at low nanomolar concentrations (IC50 values ranging from 1.1 to 2.9 nmol/L), showcasing its potency against both primary tumors and metastases .
Tepotinib exhibits several notable physical and chemical properties:
These properties are essential for formulating effective drug delivery systems that optimize bioavailability.
Tepotinib's primary application lies in oncology, specifically targeting cancers with aberrations in the MET gene. Its selective inhibition of MET makes it a valuable therapeutic agent for:
Ongoing clinical trials continue to explore tepotinib's efficacy across different types of cancers, emphasizing its potential role in personalized medicine strategies aimed at targeting specific genetic profiles within tumors .
The MET receptor tyrosine kinase, encoded by the MET proto-oncogene, was first isolated in 1984 and recognized as a critical regulator of embryogenesis, tissue regeneration, and wound healing. Its dysregulation—via overexpression, amplification, or mutations—drives tumor proliferation, invasion, and metastasis in multiple cancers. Early MET inhibitors (e.g., tivantinib, onartuzumab) faced clinical setbacks due to non-selective targeting and poor patient stratification. For example, phase III trials combining onartuzumab with erlotinib in non-small cell lung cancer (NSCLC) failed to improve survival, partly because patient selection relied on protein overexpression rather than validated genomic drivers like MET exon 14 skipping or high-level amplification. This highlighted the need for highly selective inhibitors and biomarker-defined patient populations [7] [9].
MET exon 14 skipping mutations (METex14) occur in 3%–4% of NSCLC adenocarcinomas and up to 30% of pulmonary sarcomatoid carcinomas. These mutations delete the juxtamembrane domain containing the Y1003 binding site for E3 ubiquitin ligase CBL, impairing receptor degradation. Consequently, MET receptors accumulate on the cell surface, enabling ligand-independent, constitutive MET signaling. This drives sustained activation of downstream pathways (RAS/MAPK, PI3K/AKT, STAT), promoting uncontrolled proliferation and metastasis. METex14 is a primary oncogenic driver, typically mutually exclusive with EGFR or ALK alterations. Patients with METex14 skipping are often older (median age: 74 years) and have aggressive disease with frequent brain metastases (≤40%) [3] [7].
Tepotinib emerged as a solution to the limitations of earlier MET inhibitors. As an oral, highly selective type Ib MET tyrosine kinase inhibitor (TKI), it was optimized for potency against diverse MET alterations, including METex14 skipping and amplifications. Preclinical studies demonstrated its ability to penetrate the blood-brain barrier and induce tumor regression in MET-driven xenografts. In 2020, it became the first MET-TKI approved for METex14-positive NSCLC based on the phase II VISION trial, marking a paradigm shift in targeting MET alterations with precision therapy. Its development exemplified the importance of robust patient selection via liquid and/or tissue biopsy [2] [5] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7